tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including a bromine atom, a tert-butoxycarbonyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the isoquinoline ring.
Carbamoylation: Addition of the carbamoyl group to the phenyl ring.
Esterification: Formation of the tert-butyl ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-isoquinoline-2-carboxylate: Similar structure but lacks the dihydroisoquinoline moiety.
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2-carboxylate: Similar structure but with different substituents.
Uniqueness
Tert-butyl 5-bromo-1-((4-(tert-butoxycarbonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H31BrN2O5 |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H31BrN2O5/c1-25(2,3)33-23(31)16-10-12-17(13-11-16)28-22(30)21-19-8-7-9-20(27)18(19)14-15-29(21)24(32)34-26(4,5)6/h7-13,21H,14-15H2,1-6H3,(H,28,30) |
InChI Key |
KDUITYXAETZTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC(C)(C)C)C(=CC=C3)Br |
Origin of Product |
United States |
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